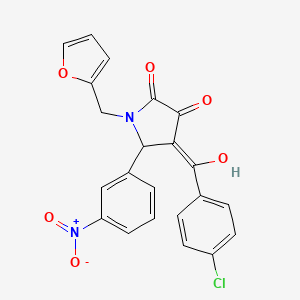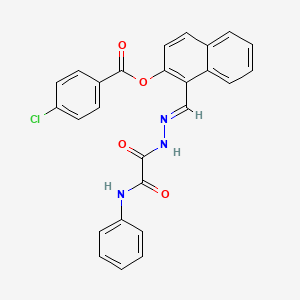
Methyl 4-((2-(5-(4-butoxyphenyl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-((2-(5-(4-butoxyphényl)-1H-pyrazole-3-carbonyl)hydrazono)méthyl)benzoate de méthyle est un composé organique avec une structure complexe qui inclut un cycle pyrazole, un ester benzoate et un groupe butoxyphényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-((2-(5-(4-butoxyphényl)-1H-pyrazole-3-carbonyl)hydrazono)méthyl)benzoate de méthyle implique généralement plusieurs étapes, commençant par la préparation du cycle pyrazole et de l'ester benzoate. Les conditions de réaction incluent souvent l'utilisation de solvants tels que l'éthanol ou le méthanol, et des catalyseurs comme l'acide sulfurique ou l'acide chlorhydrique pour faciliter les réactions. La dernière étape implique le couplage du cycle pyrazole avec l'ester benzoate sous des conditions de température et de pression contrôlées.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des processus en continu. L'utilisation de réactifs de haute pureté et de mesures strictes de contrôle de la qualité garantit la cohérence et la pureté du produit final. Les méthodes industrielles peuvent également intégrer des techniques avancées telles que la synthèse assistée par micro-ondes pour améliorer l'efficacité de la réaction et le rendement.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-((2-(5-(4-butoxyphényl)-1H-pyrazole-3-carbonyl)hydrazono)méthyl)benzoate de méthyle subit divers types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs comme les halogènes ou les nucléophiles.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent :
Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium
Nucléophiles : Halogènes, amines
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution peuvent entraîner la formation de divers dérivés avec différents groupes fonctionnels.
Applications De Recherche Scientifique
Le 4-((2-(5-(4-butoxyphényl)-1H-pyrazole-3-carbonyl)hydrazono)méthyl)benzoate de méthyle a plusieurs applications en recherche scientifique, notamment :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules organiques plus complexes.
Biologie : Investigé pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes ou anti-inflammatoires.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et processus chimiques.
Mécanisme d'action
Le mécanisme d'action du 4-((2-(5-(4-butoxyphényl)-1H-pyrazole-3-carbonyl)hydrazono)méthyl)benzoate de méthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte d'utilisation spécifiques.
Mécanisme D'action
The mechanism of action of Methyl 4-((2-(5-(4-butoxyphenyl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-((2-(4-butoxyphényl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidène)méthyl)benzoate de méthyle
- 4-((2-(4-butoxyphényl)-1H-pyrazole-3-carbonyl)hydrazono)méthyl)benzoate de méthyle
Unicité
Le 4-((2-(5-(4-butoxyphényl)-1H-pyrazole-3-carbonyl)hydrazono)méthyl)benzoate de méthyle est unique en raison de ses caractéristiques structurelles spécifiques, telles que la présence à la fois d'un cycle pyrazole et d'un ester benzoate.
Propriétés
Numéro CAS |
634899-23-3 |
|---|---|
Formule moléculaire |
C23H24N4O4 |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
methyl 4-[(E)-[[3-(4-butoxyphenyl)-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C23H24N4O4/c1-3-4-13-31-19-11-9-17(10-12-19)20-14-21(26-25-20)22(28)27-24-15-16-5-7-18(8-6-16)23(29)30-2/h5-12,14-15H,3-4,13H2,1-2H3,(H,25,26)(H,27,28)/b24-15+ |
Clé InChI |
ZNAPYBSEGZZARO-BUVRLJJBSA-N |
SMILES isomérique |
CCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)C(=O)OC |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-3-butyl-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12025304.png)
![N'-[(E)-2-pyridinylmethylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12025309.png)
![methyl 4-{[({4-(2-bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B12025310.png)
![2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12025315.png)

![Benzyl 2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12025332.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B12025337.png)


![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12025360.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B12025368.png)
![N-(3,4-dimethylphenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12025388.png)
